molecular formula C13H19ClN2O2 B580841 (R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1217652-74-8

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Cat. No. B580841
M. Wt: 270.757
InChI Key: AEFMEOUFLZOLHQ-UTONKHPSSA-N
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Description

“®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1217652-74-8. It has a linear formula of C13H19ClN2O2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the positions of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The molecular weight of “®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride” is 270.76 . It’s a solid at room temperature . The compound has a LogP value of 3.00000 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity.

Scientific Research Applications

Comprehensive Summary of Applications

Anticancer Agents

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity and potential mechanisms of action. Preclinical studies indicate that it interferes with cancer cell proliferation and induces apoptosis.

Enzyme Inhibitors

The compound has been investigated as an enzyme inhibitor, particularly targeting enzymes involved in disease pathways. For example, it may inhibit proteases or kinases implicated in inflammatory conditions or neurodegenerative diseases. Researchers have synthesized analogs and evaluated their inhibitory activity.

Prodrug Design

®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can serve as a prodrug. By modifying the carbamate group, researchers can enhance its bioavailability, stability, and tissue distribution. Prodrug strategies allow controlled release of the active compound, improving therapeutic efficacy.

Peptide Mimetics

The pyrrolidine scaffold in this compound resembles certain peptide structures. Researchers have explored its use as a peptide mimetic, aiming to develop small molecules that mimic peptide interactions with receptors or enzymes. These mimetics can be more stable and orally bioavailable than natural peptides.

Chiral Synthesis

The stereogenic center in ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride makes it valuable for chiral synthesis. Chemists can exploit its stereochemistry to create enantiopure compounds, which are crucial in drug development. The compound serves as a building block for chiral ligands or catalysts.

Radiopharmaceuticals

Researchers have labeled ®-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride with radioisotopes (e.g., ^68Ga) for positron emission tomography (PET) imaging. These radiopharmaceuticals allow non-invasive visualization of specific molecular targets in vivo, aiding cancer diagnosis and monitoring treatment response .

Summary of Results

Quantitative data from biological assays, such as IC50 values for anticancer activity or enzyme inhibition constants, are essential for evaluating the compound’s effectiveness. Researchers have reported these results in peer-reviewed publications.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(15-9-12-7-4-8-14-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFMEOUFLZOLHQ-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662649
Record name Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

CAS RN

1217652-74-8
Record name Benzyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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